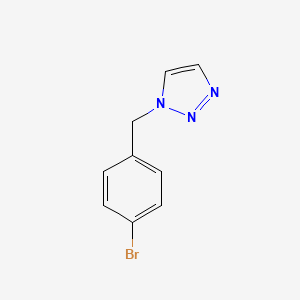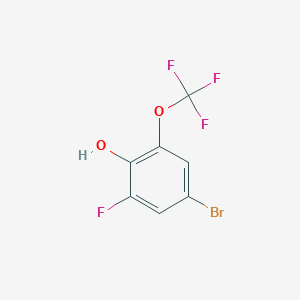
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the halogenation of a phenol derivative. For instance, starting with 2-fluoro-6-(trifluoromethoxy)phenol, bromination can be carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethoxy)phenol: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluorophenol: Similar but lacks the trifluoromethoxy group.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of trifluoromethoxy .
Uniqueness
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H3BrF4O2 |
|---|---|
Molekulargewicht |
274.99 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H |
InChI-Schlüssel |
DUVCWCLNYVRMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



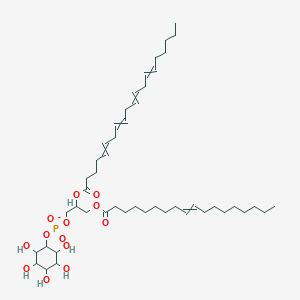
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
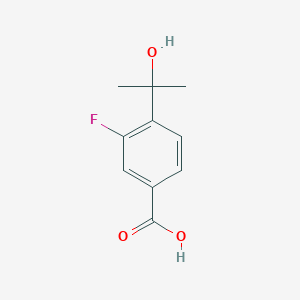
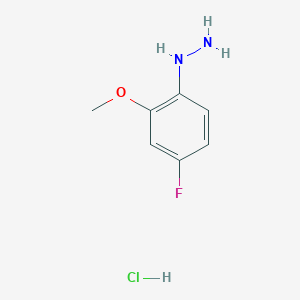
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)
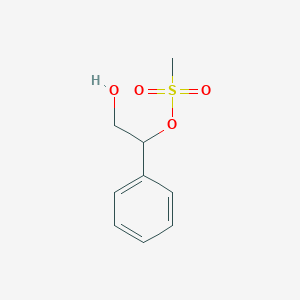
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

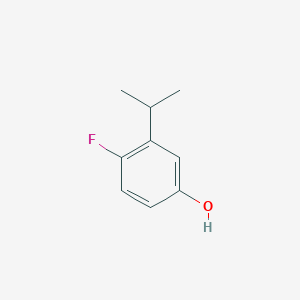


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
